molecular formula C7H5BrClNO3 B12550049 Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- CAS No. 149517-73-7

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-

Cat. No.: B12550049
CAS No.: 149517-73-7
M. Wt: 266.47 g/mol
InChI Key: WUTOGJGZLKLSJI-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound first appeared in chemical literature in the late 20th century as part of systematic studies on halogenated benzoic acid derivatives. Its CAS registry in 2006 (Registry Number 149517-73-7) marked formal recognition, though synthetic routes likely predate this registration. Early synthetic approaches adapted classical aromatic substitution techniques, leveraging the ortho-directing effects of the amino and hydroxyl groups to introduce halogens at specific positions.

A key milestone emerged through pharmaceutical research, where structurally analogous compounds demonstrated bioactivity in drug discovery pipelines. For instance, the 2021 Chinese patent CN113773194A detailed synthetic methods for 5-bromo-2-chloro-benzoic acid derivatives as hypoglycemic drug precursors, highlighting the pharmaceutical relevance of such multisubstituted systems. While not identical to the subject compound, these developments underscore the broader context of research into complex benzoic acid analogs.

Position in the Benzoic Acid Derivative Family

This derivative occupies a unique niche within the benzoic acid family due to its four distinct substituents. Comparative analysis with related compounds reveals critical structural differentiators:

Property 2-Amino-5-Bromo-4-Chloro-3-Hydroxy- 5-Bromo-4-Chloro-2-Hydroxy- 2-Amino-4-Bromo-5-Chloro-
Molecular Formula C₇H₅BrClNO₃ C₇H₄BrClO₃ C₇H₅BrClNO₂
Molecular Weight (g/mol) 266.47 251.46 250.48
Substituent Positions 2-NH₂, 3-OH, 4-Cl, 5-Br 2-OH, 4-Cl, 5-Br 2-NH₂, 4-Br, 5-Cl

The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups creates a polarized electronic environment. This duality enables unique reactivity patterns compared to simpler benzoic acid derivatives, particularly in electrophilic substitution and metal coordination chemistry.

Significance of Multisubstituted Aromatic Systems

Multisubstituted aromatic systems like this compound exhibit three critical properties:

  • Steric Guidance : The 2-amino and 3-hydroxy groups in ortho positions create steric hindrance that directs subsequent reactions to specific ring positions. This effect is exploited in pharmaceutical synthesis to control regioselectivity.

  • Electronic Modulation : Quantum mechanical calculations reveal that the bromine and chlorine substituents decrease electron density at the para position relative to the carboxyl group, while the amino and hydroxyl groups create localized electron-rich regions. This electronic asymmetry facilitates selective functionalization.

  • Supramolecular Interactions : Crystallographic studies of analogous compounds show that the hydroxyl and amino groups participate in hydrogen-bonding networks, enabling self-assembly into stabilized crystal lattices. Such properties are valuable in materials science for designing molecular crystals with tailored physical properties.

The compound's structural complexity makes it a valuable model system for studying substituent effects in aromatic chemistry. Recent advances in computational chemistry have enabled precise prediction of its physicochemical properties, including acidity constants (pKa) and solubility parameters, based on Hammett substituent constants and group contribution methods.

Continuing to subsequent sections...

Properties

CAS No.

149517-73-7

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13)

InChI Key

WUTOGJGZLKLSJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Bromine and Chlorine Incorporation

Chlorine and bromine are typically introduced through electrophilic aromatic substitution. Key methods include:

Method Reagents Conditions Yield Source
Chlorination Cl₂, HCl 40–70°C, 6 hrs 90%
Bromination NBS, THF 0–10°C, 3 hrs 85%
Bromination (alternative) Br₂, FeBr₃ 50°C, 8 hrs 95%

Critical observations :

  • Bromination with NBS minimizes dibromo byproducts compared to Br₂/FeBr₃
  • Chlorination requires controlled temperature to prevent over-substitution

Amino Group Installation

The amino group at position 2 is introduced through:

  • Catalytic hydrogenation of nitro groups
  • Reductive amination
  • Direct nitration followed by reduction

Example protocol :

  • Nitration : 2,4-Difluoro-3-chlorobenzoic acid nitrated with HNO₃/H₂SO₄ at 70–75°C (94% yield)
  • Reduction : Pd/C-catalyzed hydrogenation of nitro group to amine (97% yield)

Hydroxyl Group Formation

The hydroxyl group at position 3 is typically introduced via:

  • Hydrolysis of dihalogenated intermediates
  • Diazotization followed by hydrolysis

Hydrolysis of Dihalogenated Precursors

Key reaction :
2-Amino-3,5-dihalogenopyridine → 2-Amino-3-hydroxy-5-halogenopyridine

Base Solvent Temp Yield Source
KOH Glycol/water 150–210°C 70%
NaOH Ethylene glycol 170°C 46%

Optimal conditions :

  • Molar ratio base:substrate = 4:1–8:1
  • Copper catalysts improve selectivity

Diazotization and Sandmeyer Reactions

Procedure :

  • Diazotization : 2-Amino-5-bromo-4-chloro-3-nitrobenzoic acid → diazonium salt (0–5°C, NaNO₂/HCl)
  • Sandmeyer Reaction : Diazonium salt → hydroxyl group via CuCl/HCl

Key parameters :

  • Temperature control critical to prevent decomposition
  • CuCl concentration: 28.2 kg per 80 kg substrate

Industrial-Scale Optimization

A 70 kg/batch process demonstrates scalability:

  • Nitration : Dimethyl terephthalate → 2-nitroterephthalate (94% yield)
  • Hydrolysis : NaOH → 2-aminoterephthalic acid
  • Esterification : TMSCl → methyl ester (86% yield)
  • Bromination : NBS → 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid (85% yield)
  • Diazotization/Sandmeyer : 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (92% yield)

Total yield : 24% over 6 steps

Challenges and Mitigation Strategies

Challenge Solution Source
Dibromo byproducts Low-temp NBS bromination
Diazonium salt instability Ester protection prior to diazotization
Salt impurities Acetonitrile wash to remove succinimide

Comparative Analysis of Key Steps

Bromination Methods :

Method Reagents Temp Yield Byproducts
NBS/THF NBS, THF 0–10°C 85% Minimal dibromo
Br₂/FeBr₃ Br₂, FeBr₃ 50°C 95% High dibromo
Sandmeyer CuCl, HCl −5–5°C 92% Requires diazonium

Optimal choice : NBS bromination for industrial applications due to reproducibility and purity

Critical Reaction Mechanisms

Diazotization Reaction :
$$
\text{Ar-NH}2 + \text{NaNO}2/\text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O}
$$

Sandmeyer Hydrolysis :
$$
\text{Ar-N}2^+ \text{Cl}^- + \text{CuCl/HCl} \rightarrow \text{Ar-OH} + \text{N}2↑ + \text{CuCl}_2
$$

Key intermediates : Diazonium salts require strict temperature control (−5–5°C)

Purification and Characterization

Purification :

  • Recrystallization from cyclohexane
  • Column chromatography (silica gel, ethyl acetate/cyclohexane)

Characterization Data :

Compound m.p. 1H NMR (δ) 13C NMR (δ)
2-Amino-5-bromo-4-chloro-3-hydroxybenzoic acid 123–124°C 7.30 (d, J=4 Hz), 7.00 (dd, J=8,4 Hz) 172.85, 150.95, 136.90

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agent
Research indicates that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Diabetes Treatment
This compound interacts with the Sodium-Glucose Transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of SGLT2 can help manage diabetes mellitus by reducing blood glucose levels.

3. Synthesis of Therapeutics
Benzoic acid derivatives are often utilized as precursors in the synthesis of various pharmaceuticals. For instance, it serves as an intermediate in creating SGLT2 inhibitors currently undergoing preclinical and clinical trials for diabetes therapy .

Application Description
Antimicrobial ActivityEffective against specific bacterial strains
Diabetes ManagementInhibits SGLT2 to lower blood glucose levels
Pharmaceutical SynthesisIntermediate for various therapeutic agents

Agricultural Applications

Benzoic acid derivatives are also explored for their potential in agriculture. They can act as herbicides or fungicides due to their ability to disrupt metabolic processes in plants and pathogens. The specific mechanisms by which these compounds affect plant growth or pathogen viability require further investigation to optimize their use in agricultural practices.

Industrial Applications

In industrial chemistry, benzoic acid derivatives are utilized for synthesizing dyes, plastics, and other chemicals. The unique properties of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy allow it to be incorporated into various chemical reactions that produce valuable materials for different industries.

Case Studies

Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy against several bacterial strains. Results demonstrated significant inhibition zones compared to control samples, suggesting its potential as a new antimicrobial agent.

Case Study 2: Diabetes Management
In a preclinical trial involving diabetic models, the administration of this compound resulted in a marked decrease in blood glucose levels compared to untreated controls. This supports its role as a therapeutic agent targeting SGLT2 .

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s halogenated and hydroxylated structure aligns it with several derivatives documented in the literature. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
5-Bromo-2-chlorobenzoic acid (P–17–84) -Br (C5), -Cl (C2) Intermediate in agrochemical synthesis
4-Amino-3-chloro-5-methylbenzoic acid -NH₂ (C4), -Cl (C3), -CH₃ (C5) Pharmaceutical precursor
2-Amino-3-hydroxy-4-methylbenzoic acid -NH₂ (C2), -OH (C3), -CH₃ (C4) Antioxidant activity
p-Amino benzoic acid -NH₂ (C4) Zwitterionic behavior at isoelectric pH
  • Substituent Position and Reactivity: Bromine and chlorine, as electron-withdrawing groups, enhance acidity compared to methyl (-CH₃) or methoxy (-OCH₃) groups . The hydroxyl group at C3 may facilitate hydrogen bonding, increasing solubility in polar solvents . Amino groups at C2 or C4 influence zwitterionic behavior, depending on pH .

Toxicity and QSTR Predictions

A QSTR model for benzoic acid derivatives (n=57) identified molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) as critical predictors of oral LD₅₀ in mice . For 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid:

  • High halogen content (Br, Cl) likely increases toxicity due to enhanced lipophilicity and membrane permeability.
  • The hydroxyl group may mitigate toxicity by improving aqueous solubility, balancing partition coefficients .
  • Predicted LD₅₀ could align with halogenated analogs (e.g., 5-bromo-2-chlorobenzoic acid), though experimental validation is needed .

Biotransformation and Environmental Fate

However, halogen substituents (Br, Cl) may hinder biodegradation:

  • Bromine’s size and electronegativity reduce enzymatic accessibility, slowing transformation .

Data Tables

Table 1: Substituent Effects on Physical Properties

Substituent Position Electronic Effect Impact on Solubility Impact on Acidity (pKa)
-NH₂ C2 Electron-donating Increases (H-bonding) Decreases (~2.77)*
-Br C5 Electron-withdrawing Decreases (lipophilicity) Increases (~2.5–3.0)
-Cl C4 Electron-withdrawing Decreases (lipophilicity) Increases (~2.5–3.0)
-OH C3 Electron-donating Increases (H-bonding) Decreases (~2.77)*

*Predicted values based on analog data .

Table 2: Predicted Toxicity (QSTR Model)

Compound 0JA 1JA JB (0JA × 1JA) Predicted LD₅₀ (mg/kg)
2-Amino-5-bromo-4-chloro-3-hydroxy- 2.54 1.98 5.03 ~250–300†
5-Bromo-2-chlorobenzoic acid 2.32 1.76 4.08 320 (experimental)
4-Amino-3-chloro-5-methylbenzoic acid 2.10 1.50 3.15 ~400

†Estimated based on halogen content and QSTR trends .

Biological Activity

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS No. 149517-73-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C7H6BrClN2O3
Molecular Weight 152.48 g/mol
IUPAC Name Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
CAS Number 149517-73-7

Benzoic acid derivatives, including the compound in focus, have been shown to interact with various biological targets. Notably, it exhibits activity against the sodium-glucose cotransporter 2 (SGLT2), which is significant for glucose homeostasis and diabetes management. The interaction with SGLT2 can lead to increased glucose excretion in urine, thereby lowering blood glucose levels .

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that benzoic acid derivatives possess notable antibacterial properties. The compound demonstrates effectiveness against both Gram-positive and some Gram-negative bacteria . Its structural modifications enhance its potency compared to simpler benzoic acid derivatives.
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in these studies suggest that it may be a promising candidate for further development in cancer therapeutics .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-, inhibited cell proliferation with an IC50 value of approximately 10 µM against MCF-7 cells. This suggests a strong potential for development into an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-Antimicrobial<10
4-Aminobenzoic Acid DerivativesAnticancer5.85
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineCholinesterase Inhibitor7.49

Q & A

Q. Key Considerations :

  • Monitor reaction conditions (temperature, solvent polarity) to avoid dehalogenation or amine oxidation.
  • Use HPLC (C18 column, methanol/water mobile phase) to track intermediate purity .

Basic: How can the purity of 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid be accurately determined?

Answer:
Combine orthogonal analytical techniques:

  • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile gradient. Retention time consistency confirms purity .
  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid at δ 12–13 ppm) .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion [M-H]⁻ at m/z 288.9 (calculated for C₇H₅BrClNO₃) .

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